2-(5-Amino-benzoimidazol-1-yl)-ethanol
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Overview
Description
2-(5-Amino-benzoimidazol-1-yl)-ethanol is a chemical compound with the molecular formula C9H11N3O It is a derivative of benzimidazole, featuring an amino group at the 5-position and an ethanol group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-benzoimidazol-1-yl)-ethanol typically involves the reaction of 5-nitrobenzimidazole with ethylene oxide, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a reducing agent like hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(5-Amino-benzoimidazol-1-yl)-ethanol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group under strong oxidizing conditions.
Reduction: The nitro group can be reduced back to an amino group using reducing agents like hydrogen gas and palladium catalyst.
Substitution: The ethanol group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or nitric acid.
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2-(5-Nitro-benzoimidazol-1-yl)-ethanol.
Reduction: this compound.
Substitution: Various ethers or esters depending on the substituent used.
Scientific Research Applications
2-(5-Amino-benzoimidazol-1-yl)-ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(5-Amino-benzoimidazol-1-yl)-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the benzimidazole ring can participate in π-π interactions. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(5-Nitro-benzoimidazol-1-yl)-ethanol: Similar structure but with a nitro group instead of an amino group.
2-(5-Amino-benzoimidazol-1-yl)-acetic acid: Similar structure but with an acetic acid group instead of an ethanol group.
Uniqueness
2-(5-Amino-benzoimidazol-1-yl)-ethanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethanol group allows for additional modifications, making it a versatile intermediate in synthetic chemistry.
Properties
IUPAC Name |
2-(5-aminobenzimidazol-1-yl)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c10-7-1-2-9-8(5-7)11-6-12(9)3-4-13/h1-2,5-6,13H,3-4,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVMFSBBGSVJINR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)N=CN2CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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